molecular formula C24H31N3O4 B11164043 trans-4-{[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B11164043
M. Wt: 425.5 g/mol
InChI Key: JLAIWEISRLXEKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps. One common route starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to yield N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carboxylic acid functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 4-[({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes such as nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to anti-inflammatory and analgesic effects . Additionally, the compound may interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, including the quinazolinone core and the cyclohexane carboxylic acid moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

4-[[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H31N3O4/c28-22(25-13-16-5-11-19(12-6-16)24(30)31)18-9-7-17(8-10-18)14-27-15-26-21-4-2-1-3-20(21)23(27)29/h1-4,15-19H,5-14H2,(H,25,28)(H,30,31)

InChI Key

JLAIWEISRLXEKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C(=O)O

Origin of Product

United States

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